molecular formula C11H10OS B8804330 3-(2-Methoxyphenyl)thiophene

3-(2-Methoxyphenyl)thiophene

Cat. No. B8804330
M. Wt: 190.26 g/mol
InChI Key: LVTAKRDRGOBXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)thiophene is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-(2-methoxyphenyl)thiophene

InChI

InChI=1S/C11H10OS/c1-12-11-5-3-2-4-10(11)9-6-7-13-8-9/h2-8H,1H3

InChI Key

LVTAKRDRGOBXSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromothiophene (978 mg, 6 mmol) in 50 ml of dioxane is degassed with argon. Tetrakis-(triphenylphosphine)-palladium(0) (700 mg, 0.6 mmol) is added and the mixture is stirred for 5 minutes. 2-Methoxybenzene boronic acid (1.824 g, 12 mmol) and 12 ml of aqueous 2 N sodium carbonate are successively added and the resulting mixture is stirred for 16 hours at 85° C. The mixture is allowed to cool to room temperature then is extracted with dichloromethane (2×50 ml). The organic extracts are washed with water (2×30 ml) then dried over sodium sulfate, filtrated and evaporated. The residue is purified via flash column on silica (eluent: hexane/ethyl acetate 99:1 gradient to give 2-(thien-3-yl)anisole.
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.824 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.